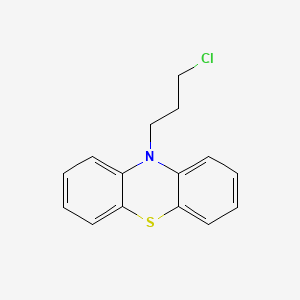

10-(3-chloropropyl)-10H-phenothiazine

説明

Structure

3D Structure

特性

IUPAC Name |

10-(3-chloropropyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNS/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCIJMPSJTVVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486129 | |

| Record name | 10-(3-chloropropyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5909-59-1 | |

| Record name | 10-(3-chloropropyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Structure Activity Relationship Sar Investigations of Phenothiazine Derivatives with Emphasis on N 10 Substituted Analogs

Fundamental SAR Principles Governing the Phenothiazine (B1677639) Core Structure

The phenothiazine nucleus, a tricyclic system with two benzene (B151609) rings linked by sulfur and nitrogen atoms, forms the foundational scaffold for a diverse range of biologically active compounds. researchgate.net The inherent lipophilicity of this ring system allows these molecules to readily cross lipid-rich barriers like the blood-brain barrier. if-pan.krakow.pl The biological activity is not dictated by the core alone but is profoundly influenced by substitutions at specific positions, primarily the C-2 and N-10 positions. slideshare.net

Key SAR principles for the phenothiazine core include:

Substitution at C-2: The introduction of a substituent at the C-2 position is a critical determinant of activity. slideshare.net Electron-withdrawing groups at this position generally enhance antipsychotic effects. slideshare.netslideshare.net

Substitution at N-10: The nature of the substituent at the N-10 position is equally crucial. slideshare.net A terminal amino group in the side chain attached to N-10 is a common feature for many active derivatives. slideshare.net

Three-Dimensional Conformation: The spatial arrangement of the phenothiazine molecule, particularly the relationship between the C-2 substituent and the N-10 side chain, is thought to be vital for receptor interaction. The three-dimensional structure of phenothiazines can resemble that of dopamine (B1211576), which is key to their ability to act as antagonists at dopaminergic receptors. if-pan.krakow.plslideshare.net

Impact of N-10 Side Chain Length and Composition on Biological Interactions

The side chain attached to the nitrogen atom at position 10 plays a pivotal role in modulating the biological activity of phenothiazine derivatives. if-pan.krakow.pl The length, composition, and nature of the terminal amine group in this side chain significantly influence the compound's pharmacological properties. if-pan.krakow.plnih.gov

Research indicates that a chain of a specific length connecting the phenothiazine ring to a terminal amine is optimal for certain activities, such as neuroleptic action. slideshare.netslideshare.net For instance, studies comparing compounds with two-, three-, and four-carbon bridges have shown that the length of this alkyl linker affects potency. if-pan.krakow.plnih.gov Shortening the chain from a three-carbon linker to a two-carbon one can alter receptor affinity. if-pan.krakow.pl Conversely, some studies on multidrug resistance (MDR) reversal suggest that a four-carbon bridge may be more effective than a three-carbon one. nih.gov

The nature of the amine group at the end of the side chain is also critical. Tertiary amines have been found to be important for neuroleptic activity and are considered better agents for reversing multidrug resistance compared to secondary or primary amines. slideshare.netnih.gov The type of cyclic amine, such as piperazine (B1678402) or piperidine, also impacts the intensity of the biological action. if-pan.krakow.pl

| N-10 Side Chain Feature | Impact on Biological Activity | Supporting Evidence |

|---|---|---|

| 3-Carbon Alkyl Chain | Critical for optimal neuroleptic/antipsychotic activity. if-pan.krakow.plslideshare.netslideshare.net | Enables proper orientation for dopamine receptor binding. egpat.com |

| 2-Carbon Alkyl Chain | Leads to a change in receptor affinity and can cause pronounced hydroxylation. if-pan.krakow.plnih.gov | Shorter chain length alters the spatial relationship between the ring and the terminal amine. if-pan.krakow.pl |

| 4-Carbon Alkyl Chain | May increase activity against cellular proliferation and multidrug resistance (MDR). nih.gov | Considered more effective than 2- or 3-carbon chains for MDR reversal in some studies. nih.gov |

| Tertiary Amine | Essential for neuroleptic activity and enhanced anti-MDR effects. slideshare.netnih.gov | Contributes to the required chemical properties for receptor interaction. slideshare.net |

| Piperazine Group | Confers the strongest antipsychotic action among different amine types. if-pan.krakow.pl | Also associated with a higher incidence of central side effects. if-pan.krakow.pl |

The three-carbon chain is a hallmark of many potent phenothiazine antipsychotics. slideshare.netslideshare.net This specific length is considered critical because it provides the optimal distance and flexibility for the terminal nitrogen atom to interact with the C-2 substituent of the phenothiazine ring, forming a conformation that mimics dopamine and allows for effective competitive antagonism at dopamine receptors. slideshare.netegpat.com The propyl connector between the phenothiazine ring and the terminal amine is a key determinant for the molecule's function as a dopaminergic receptor antagonist. if-pan.krakow.pl

The presence of a chlorine atom on this propyl chain, as in 10-(3-chloropropyl)-10H-phenothiazine, creates a reactive electrophilic site. This chloropropyl group serves as a crucial synthetic intermediate, allowing for the subsequent addition of various amine-containing moieties (like piperazine or dimethylamine) to create a diverse library of pharmacologically active compounds. The reactivity of the terminal chlorine facilitates the synthesis of derivatives with specific side chains tailored for desired biological interactions.

Influence of Substituents at the C-2 Position on Activity Modulations

Substitution at the C-2 position of the phenothiazine ring is a primary determinant of a derivative's potency and activity profile. slideshare.netslideshare.net An unsubstituted phenothiazine ring generally possesses lower activity. The introduction of specific groups at this position can dramatically enhance its biological effects, particularly its antipsychotic properties. egpat.com

The type of substituent at C-2 influences the electronic properties of the entire ring system, which in turn affects how the molecule binds to its biological targets. if-pan.krakow.plnih.gov For example, substituents that increase the hydrophobicity of the molecule, such as -Cl and -CF3, have been shown to increase antiproliferative and anti-MDR activities. nih.gov In contrast, hydrophilic groups like -OH tend to decrease potency. nih.gov The nature of the C-2 substituent is often considered more critical to activity than the specific nature of the N-10 side chain. if-pan.krakow.pl

Electron-withdrawing groups (EWGs) at the C-2 position are particularly important for enhancing the antipsychotic activity of phenothiazine derivatives. slideshare.netslideshare.net These groups modulate the electron density of the tricyclic system, which is crucial for receptor binding. egpat.com

Commonly used EWGs and halogens include:

Chlorine (-Cl): A chloro group at C-2, as seen in chlorpromazine (B137089), is a classic feature of many potent neuroleptics. egpat.com It increases the hydrophobicity and electron-withdrawing nature of the ring, contributing to enhanced activity. nih.gov Derivatives with a -Cl atom have also shown the greatest potential for inhibiting Protein Kinase C (PKC). if-pan.krakow.pl

Trifluoromethyl (-CF3): The -CF3 group is more electronegative and a stronger electron-withdrawing group than chlorine. egpat.com Consequently, phenothiazines with a -CF3 group at the C-2 position, such as trifluoperazine (B1681574) and triflupromazine, are generally more potent antipsychotics than their chlorinated counterparts. if-pan.krakow.plegpat.com

Other EWGs: Other groups like -SO2NR2 and -CO-CH3 also increase antipsychotic activity, with the potency order generally being -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl Computational studies have confirmed that introducing EWGs lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which can be a key factor in their modified properties. rsc.orgrsc.orgnih.gov

| C-2 Substituent | Property | Effect on Antipsychotic Activity | Reference |

|---|---|---|---|

| -H (Unsubstituted) | N/A | Low activity | egpat.com |

| -Cl (Chloro) | Electron-withdrawing, Halogen | Increased activity | slideshare.netegpat.com |

| -CF3 (Trifluoromethyl) | Strongly electron-withdrawing | More potent than -Cl derivatives | if-pan.krakow.plegpat.com |

| -SO2NR2 (Sulfonamide) | Very strongly electron-withdrawing | Highest potency in the series | if-pan.krakow.pl |

| -OCH3 (Methoxy) | Electron-donating | Reduced mammotropic effect compared to EWGs | documentsdelivered.com |

Conformational Analysis and Molecular Recognition in Receptor Binding Studies

The three-dimensional shape (conformation) of phenothiazine derivatives is critical for their interaction with biological receptors. nih.gov The flexible tricyclic phenothiazine core is not planar and can adopt different conformations. The orientation of the N-10 side chain relative to the ring system is particularly important for molecular recognition and binding affinity. nih.gov

Conformational analysis, often performed using computational methods and X-ray crystallography, reveals that phenothiazine antagonists can exist in several low-energy shapes. nih.gov The "biologically active conformer" is the specific spatial arrangement that allows the molecule to fit optimally into the binding site of its target receptor, such as the dopamine D2 receptor. nih.govacs.org

Studies have shown that the side chain can exist in a quasi-equatorial or quasi-axial position relative to the central ring. researchgate.net For dopamine D2 receptor antagonists, a specific conformer is required where the orientation of the protonated amine group on the side chain is correctly positioned to interact with the receptor. nih.gov This precise positioning is thought to mimic the structure of dopamine, enabling competitive binding. if-pan.krakow.pl The ability of a phenothiazine derivative to adopt this specific low-energy, receptor-compatible conformation is a key determinant of its potency. nih.gov

Computational Approaches in SAR Elucidation for Phenothiazine Scaffolds

Computational chemistry has become an indispensable tool for understanding the complex SAR of phenothiazine scaffolds. nih.govresearchgate.net These methods provide insights into molecular properties and interactions that are difficult to observe experimentally.

Key computational techniques used in phenothiazine research include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the phenothiazine derivative) when bound to its receptor target (e.g., a protein). nih.govnih.gov Docking studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the drug and the receptor, explaining why certain derivatives have higher binding affinities. nih.govfrontiersin.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to analyze the electronic structure of phenothiazine derivatives. researchgate.netresearchgate.net These calculations can explain how substituents, particularly EWGs at the C-2 position, alter the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn influences their reactivity and photophysical properties. rsc.orgrsc.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. nih.govfrontiersin.org This helps assess the stability of the binding pose predicted by docking and understands the dynamic behavior of the complex. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies correlate the 3D properties of molecules with their biological activity. By building a statistical model, QSAR can predict the activity of novel, unsynthesized compounds, guiding the design of more potent derivatives. acs.org

These computational approaches have been instrumental in designing novel phenothiazine analogs and in rationalizing the observed SAR, accelerating the discovery of derivatives with improved therapeutic profiles. tandfonline.comacs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as phenothiazine derivatives, interact with their protein targets at a molecular level.

Research findings indicate that N-10 substituted phenothiazines participate in various key interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for their biological activity. For instance, in silico target screening has identified cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as common targets for phenothiazine derivatives. bilkent.edu.tr Molecular docking studies of cytotoxic phenothiazine compounds with AChE revealed binding interactions similar to known inhibitors. bilkent.edu.tr The N-10 side chain often positions the molecule within the binding pocket, allowing for critical interactions. For example, docking studies of phenothiazine-based Schiff bases against the GABA-A receptor showed docking scores ranging from -8.7 to -10.2 kcal/mol, indicating a strong binding affinity. orientjchem.org

In the context of antimicrobial activity, molecular docking of N-Mannich bases of phenothiazine with the dihydropteroate (B1496061) synthase (DHPS) protein revealed that derivatives with specific substitutions could achieve high binding energies, such as -8.3093 kcal/mol, through a variety of hydrogen bonds and pi interactions. nih.gov Similarly, in anticancer research, phenothiazine derivatives have been docked against targets like the BCL-2 protein. frontiersin.org These simulations showed that compounds like thioridazine (B1682328) and trifluoperazine can form stable complexes within the binding site, competing with natural ligands. frontiersin.org The interactions typically involve hydrophobic contacts and pi-stacking with key amino acid residues.

The table below summarizes representative molecular docking findings for various phenothiazine derivatives against different biological targets.

| Phenothiazine Derivative Class | Protein Target | Key Interactions Observed | Range of Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| N-Mannich Bases | Dihydropteroate Synthase (DHPS) | Hydrogen bonding, pi interactions | Up to -8.31 | nih.gov |

| Various Antipsychotics (e.g., Thioridazine) | BCL-2 Protein | Hydrophobic contacts | Not specified | frontiersin.org |

| Schiff Base Derivatives | GABA-A Receptor | Hydrogen bonding, hydrophobic interactions | -8.7 to -10.2 | orientjchem.org |

| Cytotoxic Derivatives | Acetylcholinesterase (AChE) | Pi-cation, steric stacking, H-bonds | Not specified | bilkent.edu.tr |

| Imidazole Hybrids | PI3K, EGFR, NF-kappa B | Not specified | Not specified | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. ubbcluj.ro For phenothiazine derivatives, QSAR models have been developed to predict properties ranging from lipophilicity (logP) and toxicity (LD50) to specific therapeutic activities. ubbcluj.ro

A common approach involves aligning a series of phenothiazine molecules onto a "hypermolecule" template, which represents the combined structural space of all compounds under study. ubbcluj.ro From this alignment, various molecular descriptors are calculated. These can include:

Topological indices: Numerical descriptors derived from the molecular graph, such as the Cluj indices, which encode information about connectivity and shape. ubbcluj.ro

Quantum mechanical descriptors: Properties calculated using computational quantum chemistry, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

Physicochemical parameters: Descriptors like logP (lipophilicity), molar refractivity (MR), and molecular weight (MW).

These descriptors are then used to build a regression model. For example, a QSAR study on a set of 30 phenothiazines used multiple linear regression (MLR) to model logP and LD50. ubbcluj.ro Another study on phenothiazines as multi-drug resistance (MDR) modulators developed a QSAR model for cytotoxicity, suggesting the importance of descriptors like E_LUMO, logP, and molar volume (MV). researchgate.net The negative coefficient for logP in the resulting equation indicated that a decrease in lipophilicity could enhance the desired anti-MDR activity. researchgate.net

The predictive power of these models is typically validated using statistical methods like leave-one-out (LOO) cross-validation and by testing the model's ability to predict the activity of an external set of compounds not used in model generation. ubbcluj.roresearchgate.net

The table below presents descriptors commonly used in QSAR models for phenothiazine derivatives.

| Descriptor Type | Specific Descriptor Examples | Property Modeled | Reference |

|---|---|---|---|

| Topological | Cluj Indices | logP, LD50 | ubbcluj.ro |

| Quantum Mechanical | E_LUMO, E_HOMO, Dipole Moment | Cytotoxicity (Anti-MDR Activity) | researchgate.net |

| Physicochemical | logP, Molar Refractivity (MR), Molecular Weight (MW) | Cytotoxicity (Anti-MDR Activity) | researchgate.net |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational method used to identify the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the crucial interaction points, such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups. nih.gov

For phenothiazine derivatives, pharmacophore models are developed based on a set of active compounds or the structure of a ligand-receptor complex. bilkent.edu.trnih.gov For example, a pharmacophore hypothesis for a series of synthesized phenothiazine derivatives was generated based on their IC50 values against liver cancer cells. bilkent.edu.tr This model can then serve as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. peerj.complos.org

The virtual screening workflow typically involves several steps:

Pharmacophore Model Generation: An initial model is created based on the key features of known active ligands.

Database Screening: The model is used to search databases of chemical compounds, filtering for molecules that fit the pharmacophore's spatial constraints.

Hit Filtering and Refinement: The initial hits are further refined using criteria like drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. plos.org

Molecular Docking: The most promising candidates from the screening are then subjected to molecular docking simulations to predict their binding modes and affinities more accurately. nih.gov

This multi-step approach allows for the efficient identification of novel lead compounds from vast chemical libraries, significantly reducing the time and cost associated with traditional drug discovery. peerj.com Studies have successfully used this strategy to identify new potential inhibitors for various targets, demonstrating the utility of pharmacophore modeling in drug design projects involving scaffolds like phenothiazine. plos.orgmdpi.com

Iv. Preclinical Mechanistic Studies of Phenothiazine Derivatives Excluding Human Clinical Data

Modulation of Intracellular Signaling Pathways in Cellular Models

Phenothiazine (B1677639) derivatives have been shown to interfere with the intricate network of signaling pathways that govern cell fate. By modulating these pathways, they can halt the uncontrolled proliferation characteristic of cancer cells and trigger programmed cell death. brieflands.comnih.gov

A fundamental mechanism of many anticancer agents is the ability to induce cell cycle arrest and apoptosis (programmed cell death). nih.gov Phenothiazine derivatives have demonstrated efficacy in this area across a variety of cancer cell lines. brieflands.com The specific effect can vary between derivatives and target cells. For instance, some derivatives cause an arrest in the G0/G1 phase of the cell cycle, while others halt progression at the G2/M checkpoint. frontiersin.orgfrontiersin.org

Studies have shown that the novel phenothiazine analog CWHM-974 induces mitotic arrest, while its parent compound, fluphenazine, causes a G0/G1 arrest, indicating that different derivatives can have distinct effects on cell cycle regulation. frontiersin.orgfrontiersin.org Similarly, another derivative, 10H-3,6-diazaphenothiazine, was found to induce a significant G2/M phase arrest in A2780 ovarian cancer cells. This arrest is often a precursor to apoptosis, which is subsequently initiated through both intrinsic (mitochondria-dependent) and extrinsic (death receptor-dependent) pathways, as evidenced by the activation of key executioner proteins like caspases. nih.gov

The table below summarizes the observed effects of various phenothiazine derivatives on cell cycle progression and apoptosis in different cancer cell lines.

| Phenothiazine Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction |

| Fluphenazine | Various | G0/G1 Arrest frontiersin.orgfrontiersin.org | Yes frontiersin.org |

| CWHM-974 | Various | G2/M (Mitotic) Arrest frontiersin.orgfrontiersin.org | Yes frontiersin.org |

| 10H-3,6-diazaphenothiazine | A2780 (Ovarian) | G2/M Arrest | Yes |

| Compound 6e (phenothiazine-chalcone hybrid) | HCT-116 (Colon) | G2/M Arrest | Yes (plus necrosis) |

| Compounds 4b, 4h, 4g (phenothiazine hybrids) | HCT-116 (Colon) | G0/G1 Arrest | Yes (early apoptosis) |

This table is generated based on data from multiple research findings. frontiersin.orgfrontiersin.org

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in many human cancers. nih.govmdpi.com Its deregulation contributes to tumor progression and resistance to therapy. researchgate.net Phenothiazine derivatives have been identified as potent modulators of this cascade. nih.govnih.gov They have been shown to inhibit the pathway, leading to decreased cell proliferation and the induction of apoptosis. nih.govresearchgate.net

The mechanism often involves reducing the phosphorylation of key proteins in the pathway, such as AKT and downstream effectors like mTOR. nih.gov For example, chlorpromazine (B137089) has been observed to downregulate PI3K/Akt phosphorylation in endometrial cancer models. nih.gov By inhibiting this pathway, phenothiazines can suppress the powerful pro-survival signals that cancer cells rely on. nih.gov

Furthermore, the Forkhead Box O (FOXO) family of transcription factors, which are downstream targets of the PI3K/AKT pathway, play a crucial role. mdpi.com When AKT is active, it phosphorylates and inactivates FOXO proteins by retaining them in the cytoplasm. Inhibition of the PI3K/AKT pathway by compounds like phenothiazines can lead to the dephosphorylation and activation of FOXO factors. mdpi.com Once active, these transcription factors move to the nucleus and turn on genes that promote cell cycle arrest and apoptosis. mdpi.com Molecular docking studies have suggested that phenothiazine and trifluoperazine (B1681574) could be effective inhibitors of the overexpressed FOXO1 protein. mdpi.com

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. bohrium.comnih.gov The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are the most prominent regulators of this process. nih.gov Phenothiazine derivatives have been shown to exert anti-angiogenic effects, primarily by interfering with this critical signaling axis. nih.govbrieflands.comnih.gov

Preclinical studies indicate that phenothiazines can inhibit the production of VEGF by cancer cells. brieflands.comnih.gov By reducing the availability of this key growth factor, the compounds effectively stifle the stimulus for new blood vessel formation. nih.gov This suppression of VEGF-mediated signaling disrupts the communication between tumor cells and endothelial cells, which are the building blocks of blood vessels. This action helps to "starve" the tumor, limiting its growth and potential to spread. iiarjournals.org While the direct target of many phenothiazines in this pathway is still under investigation, the consistent outcome is a reduction in the vascular support system for the tumor. nih.govnih.gov

Enzyme and Receptor Interactions in In Vitro Systems

Beyond broad signaling pathways, preclinical studies have examined the direct interaction of phenothiazine derivatives with specific enzymes and receptors that are relevant to cancer pathobiology. These in vitro assays provide a detailed view of the molecular targets of these compounds.

While primarily associated with neurotransmission, cholinesterase enzymes, particularly acetylcholinesterase (AChE), have been explored as potential targets in cancer therapy. brieflands.com Phenothiazine derivatives have been investigated for their ability to modulate the activity of these enzymes. brieflands.com

In a recent study, a series of novel phenothiazine derivatives were synthesized and evaluated for their effects on cholinesterase. brieflands.com In silico molecular docking studies predicted that several of the most cytotoxic phenothiazine compounds could bind effectively to acetylcholinesterase. brieflands.com Subsequent in vitro and in vivo (zebrafish model) testing confirmed that certain derivatives could significantly modulate cholinesterase activity. brieflands.com For instance, two novel phenothiazine compounds, identified as 8 and 10 , not only showed significant cytotoxicity in liver cancer cells but also acted as cholinesterase modulators with low toxicity in the zebrafish model. brieflands.com

The table below highlights the dual activity of selected novel phenothiazine derivatives.

| Compound | Cytotoxicity in Liver Cancer Cells | Cholinesterase Modulation |

| Compound 1 | High | Yes (in vivo) |

| Compound 8 | Significant | Yes (in vitro) |

| Compound 10 | Significant | Yes (in vitro & in vivo) |

| Trifluoperazine (TFP) | High | Yes (in silico) |

| Prochlorperazine (PCP) | High | Yes (in silico) |

This table is based on findings from a 2024 study on novel phenothiazine derivatives. brieflands.com

Farnesyltransferase (FTase) is an enzyme that plays a key role in post-translationally modifying proteins, including the Ras protein, which is a notorious oncogene involved in numerous cancers. By adding a farnesyl group, FTase enables Ras to anchor to the cell membrane, a location critical for its signal-transducing function. Inhibiting FTase has therefore been a major strategy in anticancer drug development.

Several studies have identified phenothiazine derivatives as effective inhibitors of human farnesyltransferase. frontiersin.org The phenothiazine scaffold has been used to design and synthesize new series of inhibitors with potencies in the low micromolar range. frontiersin.org For example, phenothiazine-cyanochalcone hybrids have been investigated as dual inhibitors of both FTase and tubulin polymerization.

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Compound Class | Specific Derivative | FTase Inhibition IC₅₀ |

| Phenothiazine Ester | Compound 9d | 1.1 µM |

| Phenothiazine-Chalcone Hybrid | Compound X | 9 nM |

| Phenothiazine-Cyanochalcone | Compound 1l | Yes (activity reported) |

| Amino acid-phenothiazine hybrid | Compound 16d | Most promising in series |

This table is compiled from data reported in multiple studies on FTase inhibition. frontiersin.org

Cyclooxygenase-2 (COX-2) Inhibitory Activity

Preclinical research has explored the potential of phenothiazine derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. While specific data on 10-(3-chloropropyl)-10H-phenothiazine is not detailed in the reviewed literature, studies on related derivatives provide insight into this activity.

A novel series of phenothiazine derivatives was synthesized and evaluated for their anti-inflammatory properties using an in vitro protein denaturation method, with diclofenac (B195802) sodium as a standard. The results indicated that the synthesized compounds exhibited dose-dependent anti-inflammatory activity.

In the pursuit of more selective COX-2 inhibitors, which could offer anti-inflammatory benefits with fewer gastrointestinal side effects than non-selective NSAIDs, various heterocyclic compounds have been developed. For instance, new 2,4,5-triarylimidazoles with a SO₂CH₃ pharmacophore showed that their COX-2 inhibitory potency and selectivity were influenced by the substituent on the C-2 phenyl ring. drugbank.com One derivative with a hydroxyl group at the para-position of the C-2 phenyl ring was identified as the most potent and selective COX-2 inhibitor in its series. drugbank.com Similarly, studies on 1,5-diarylimidazole derivatives revealed that compounds with a thiomethyl group at position 2 had better activity than thioethyl derivatives. mdpi.com These findings highlight the importance of specific structural features for effective COX-2 inhibition.

Table 1: COX-2 Inhibitory Activity of Various Heterocyclic Derivatives (for comparative context) This table includes data on various heterocyclic compounds, not specifically phenothiazines, to illustrate the parameters used in evaluating COX-2 inhibitors.

| Compound Class | Derivative Example | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1,5-Diarylimidazole | Fluorinated derivative 12 | 0.049 | 253.1 | mdpi.com |

| 1,5-Diarylimidazole | Fluorinated derivative 13 | 0.057 | 201.8 | mdpi.com |

| 1,5-Diarylimidazole | Fluorinated derivative 14 | 0.054 | 214.8 | mdpi.com |

| 1,5-Diarylimidazole | Thioalkyl derivative 25 | 14.2 | 3.1 | mdpi.com |

| 1,4-Benzoxazine | Derivative 3e | 0.57 | 242.4 | researchgate.net |

| Celecoxib (Standard) | - | 0.055 | 179.4 | mdpi.com |

| Celecoxib (Standard) | - | 0.30 | >303 | researchgate.net |

Cannabinoid 1 (CB1) Receptor Antagonism in Peripherally Acting Agents

The development of peripherally active cannabinoid 1 (CB1) receptor antagonists is a therapeutic strategy being explored for various conditions. nih.gov Preclinical studies have shown that CB1 receptor antagonists/inverse agonists can have significant anti-addiction effects. nih.gov However, first-generation compounds like rimonabant (B1662492) were associated with adverse psychiatric side effects, leading to a shift towards developing neutral CB1 receptor antagonists. nih.govfrontiersin.org These neutral antagonists are hypothesized to block the effects of CB1 agonists without the inverse agonist activity that may have contributed to the adverse effects of earlier compounds. nih.gov

Preclinical models have demonstrated that neutral CB1 antagonists, such as AM4113, can reduce drug self-administration without producing dysphoric effects. nih.gov While phenothiazine derivatives are not primarily characterized as CB1 receptor antagonists, the exploration of peripherally restricted antagonists represents an ongoing area of drug development. nih.gov There is no direct evidence in the reviewed literature to suggest that 10-(3-chloropropyl)-10H-phenothiazine or its close analogs act as significant CB1 receptor antagonists.

Dopamine (B1211576) Receptor Antagonism and Analogous Receptor Binding Profiles

Phenothiazines are well-established antagonists of dopamine receptors, a mechanism central to their use as antipsychotic agents. nih.gov Their therapeutic efficacy is largely attributed to the blockade of dopamine D2 receptors in the brain's mesolimbic pathway. nih.gov The structural features of phenothiazines, including a substituent on the phenothiazine ring and a three-carbon side chain with an amino group, allow them to mimic the conformation of dopamine and block its receptors.

Table 2: In Vitro Binding Affinities of Phenothiazine Derivatives and Metabolites to Rat Brain Receptors

| Compound | Receptor | Affinity (Kᵢ, nM) - approximate range based on relative potency | Reference |

|---|---|---|---|

| Chlorpromazine | Dopamine D2 | High | nih.gov |

| Fluphenazine | Dopamine D2 | High | nih.gov |

| Perphenazine | Dopamine D2 | High | nih.gov |

| Ring-hydroxylated metabolites | Dopamine D2 | Moderate (20-70% of parent) | nih.gov |

| N-demethylated metabolites | Dopamine D2 | Moderate (20-70% of parent) | nih.gov |

| Ring sulphoxide metabolites | Dopamine D2 | Virtually inactive | nih.gov |

| Chlorpromazine | α1-adrenoceptor | High | nih.gov |

| Fluphenazine | α1-adrenoceptor | High | nih.gov |

| All tested compounds | α2-adrenoceptor | Low (10-500 times lower than for D2/α1) | nih.gov |

Antimicrobial Mechanisms in In Vitro and Ex Vivo Models

Beyond their psychoactive properties, phenothiazine derivatives have demonstrated a broad spectrum of antimicrobial activities in preclinical models. These mechanisms are multifaceted and include the inhibition of bacterial resistance mechanisms and direct disruption of microbial cells.

Inhibition of Bacterial Multidrug Resistance (MDR) Efflux Pumps

A significant mechanism of bacterial resistance to antibiotics is the overexpression of multidrug resistance (MDR) efflux pumps, which actively expel antimicrobial agents from the cell. Phenothiazine derivatives have been shown to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics. acs.orgnih.gov

Studies have focused on pumps such as NorA in Staphylococcus aureus and the AcrAB-TolC system in Escherichia coli. acs.orgnih.govtdl.org Phenothiazines can act as efflux pump inhibitors (EPIs), leading to a synergistic effect when combined with antibiotics that are substrates for these pumps. acs.org For example, the combination of subinhibitory concentrations of phenothiazines with certain antibiotics results in a significant reduction of the minimum inhibitory concentration (MIC) of the antibiotic against resistant bacterial strains. nih.gov The inhibitory mechanism is thought to be multifactorial, potentially involving direct interaction with the pump and a reduction in the transmembrane potential that powers many of these pumps. acs.org Research on N-hydroxyalkyl-2-aminophenothiazines showed that specific derivatives were effective modulators of the AcrAB-TolC pump in E. coli. tdl.org

Table 3: Efflux Pump Inhibitory Activity of Phenothiazine Derivatives

| Phenothiazine Derivative | Target Pump/Organism | Observed Effect | Reference |

|---|---|---|---|

| Chlorpromazine, Thioridazine (B1682328) | NorA / S. aureus | Augmentation of antibiotic potency, blocked NorA function. | acs.org |

| Flupentixol | NorA / S. aureus | Augmentation of antibiotic potency, blocked NorA function. | acs.org |

| N-hydroxyalkyl-2-aminophenothiazines (rac-3i, (+)-3i, (−)-3i) | AcrAB-TolC / E. coli | Most active EPIs in the tested series, modulating pump activity. | tdl.org |

| General Phenothiazines | NorA / S. aureus | Designed as a template for more potent 1,4-benzothiazine EPIs. | nih.gov |

Membrane-Destabilizing Effects on Microbial Pathogens

Phenothiazines can exert direct antimicrobial effects by disrupting the integrity of microbial cell membranes. nih.govnih.gov This action is often attributed to the lipophilic nature of the phenothiazine molecule, allowing it to intercalate into the lipid bilayer of the plasma membrane. nih.gov This insertion can lead to a loss of membrane stability, depolarization, and subsequent leakage of cellular contents. nih.govnih.gov

In vitro studies have shown that phenothiazines can transiently perturb membrane integrity and disrupt the proton motive force by dissipating the proton gradient across the cell membrane. nih.gov For example, chlorpromazine has been shown to promote cell membrane damage in the opportunistic pathogen Acinetobacter baumannii. nih.gov This membrane-destabilizing effect is a key component of their broad antimicrobial action against bacteria and other pathogens like amoebae. nih.gov

Anti-amoebic Activity and Underlying Mechanisms

Phenothiazine derivatives have demonstrated significant in vitro activity against several pathogenic amoebae, including Entamoeba histolytica, the causative agent of amoebiasis. nih.gov

Studies have shown that compounds like chlorpromazine can inhibit the proliferation of E. histolytica trophozoites. nih.gov The precise mechanisms are still under investigation but are thought to be multifactorial. One proposed mechanism is the inhibition of trypanothione (B104310) reductase, an enzyme crucial for the parasite's defense against oxidative stress. nih.gov Other potential mechanisms include the disruption of calcium regulatory proteins and the direct lytic action on the amoeba's plasma membrane due to the lipophilic properties of the drugs. nih.gov Various phenothiazine derivatives have shown inhibitory effects ranging from 16% to 95% on the proliferation of E. histolytica in culture. nih.gov

**Table 4: In Vitro Anti-Amoebic Activity of Phenothiazine Derivatives against *E. histolytica***

| Compound | Target Organism | Concentration (µM) | Effect | Reference |

|---|---|---|---|---|

| Phenothiazine derivatives (OFKs) | E. histolytica HK9 | Not specified | 16-95% inhibition of cell proliferation | nih.gov |

| Chlorpromazine | E. histolytica | Not specified | Inhibitory and lytic effects | nih.gov |

| Clomipramine (Tricyclic, for comparison) | E. histolytica HK9 | 25 | Decrease in trophozoites from ~15x10⁶ to 5.37x10⁶ cells | nih.gov |

| Clomipramine (Tricyclic, for comparison) | E. histolytica HK9 | 100 | Decrease in trophozoites to 0.8x10⁶ cells | nih.gov |

| Metronidazole (Standard) | E. histolytica isolates | ~13.2 | Mean IC₅₀ | mdpi.com |

| Riluzole (Benzothiazole) | E. histolytica | 319.5 | IC₅₀ |

Antifungal Properties and Calmodulin Antagonism

Phenothiazine derivatives have demonstrated notable antifungal properties, a characteristic that is closely linked to their ability to antagonize calmodulin. nih.govnih.gov Calmodulin is a ubiquitous, calcium-binding protein that regulates a multitude of cellular processes, making it a viable target for antifungal drug development. plos.org The antifungal activity of the phenothiazine scaffold has been shown to correlate well with its calmodulin antagonism, providing insight into its mechanism of action. nih.gov

The interaction between phenothiazines and calmodulin is dependent on calcium and involves both hydrophobic and ionic bonding. drexel.edunih.gov Structural variations in either the phenothiazine nucleus or the amino side chain can influence the potency of calmodulin inhibition. drexel.edu For instance, the length of the alkyl chain linking the amine group to the heterocyclic core has a modest but consistent effect on calmodulin antagonism, with potency generally increasing with the length of the linker. nih.gov

By inhibiting calmodulin, phenothiazines disrupt essential calcium-dependent signaling pathways in fungi, which can impede their growth and proliferation. nih.govnih.gov This mechanism has been explored in the context of developing improved antifungal agents. For example, research has focused on modifying existing phenothiazine structures, such as trifluoperazine, to create derivatives with enhanced anti-cryptococcal activity and reduced affinity for neuroreceptors, thereby minimizing potential neurological side effects. nih.gov

The following table summarizes the relationship between the structural features of phenothiazine derivatives and their antifungal/calmodulin-inhibiting activity.

| Feature | Impact on Activity | Reference |

| Phenothiazine Nucleus Modification | Influences anticalmodulin potency | drexel.edu |

| Amino Side Chain Variation | Influences anticalmodulin potency | drexel.edu |

| Alkyl Amine Linker Chain Length | Modest but consistent effect on calmodulin antagonism; potency tends to increase with linker length | nih.gov |

| Sulfoxide Formation | Decreases affinity for calmodulin significantly | nih.gov |

Antitubercular Mechanisms (e.g., mycobacterial efflux pump inhibition)

A significant aspect of the preclinical investigation of phenothiazine derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.goveurekaselect.com A key mechanism underlying this antitubercular effect is the inhibition of mycobacterial efflux pumps. oup.comoup.comresearchgate.net These pumps are membrane proteins that actively extrude antimicrobial drugs from the bacterial cell, contributing to drug resistance. nih.govnih.gov

Phenothiazines, acting as efflux pump inhibitors (EPIs), can restore the efficacy of conventional anti-tubercular drugs. oup.comnih.gov They are thought to inhibit proton motive force (PMF)-dependent efflux pumps, which belong to the major facilitator superfamily (MFS), by reducing the transmembrane potential. oup.com This inhibition leads to an increased intracellular concentration of the co-administered antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effect. biotech-asia.org

Several phenothiazine derivatives, including thioridazine and chlorpromazine, have been shown to inhibit the efflux of substances like ethidium (B1194527) bromide in various mycobacterial species, such as M. smegmatis and M. avium complex. oup.com While direct inhibition of efflux pumps is a primary mechanism, some studies suggest that phenothiazines may also have other cellular targets that contribute to their antitubercular activity. nih.gov The development of phenothiazine-based compounds as adjuvants in tuberculosis therapy is an active area of research, with the potential to combat multidrug-resistant strains. eurekaselect.comnih.gov

The table below outlines the key aspects of the antitubercular mechanism of phenothiazine derivatives.

| Mechanism | Description | Key Findings | Reference |

| Efflux Pump Inhibition | Blocks the active removal of antibiotics from the mycobacterial cell. | Phenothiazines inhibit PMF-dependent MFS efflux pumps by reducing transmembrane potential. | oup.com |

| Synergistic Activity | Enhances the efficacy of other anti-tubercular drugs when used in combination. | The addition of efflux pump inhibitors can partially restore drug susceptibility in vitro and in vivo. | oup.com |

| Reversal of Drug Resistance | Overcomes resistance mechanisms mediated by efflux pumps. | Phenothiazine derivatives have demonstrated the ability to reverse the multidrug-resistant phenotype in M. tuberculosis. | oup.com |

Antioxidant Mechanisms and Radical Scavenging Properties

Phenothiazine and its derivatives are recognized for their significant antioxidant properties, which stem from their ability to scavenge free radicals. nih.govnih.govresearchgate.neteurekaselect.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov The antioxidant activity of phenothiazines makes them a subject of interest for potential therapeutic applications beyond their traditional uses. nih.govmdpi.com

The radical scavenging activity of phenothiazines can occur through several mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and radical adduct formation (RAF). rsc.orgnih.govresearchgate.net The efficiency and predominant mechanism can be influenced by the surrounding environment (e.g., aqueous vs. lipid media) and the nature of the free radical. rsc.orgresearchgate.net For instance, in an aqueous solution, phenothiazine can act as an excellent antioxidant, while in a lipid environment, it may exhibit pro-oxidant behavior due to the formation of a stable and potentially toxic phenothiazinyl radical. rsc.orgresearchgate.net

The structure of the phenothiazine molecule, particularly the presence of the nitrogen and sulfur heteroatoms and the aromatic rings, is crucial for its antioxidant capacity. mdpi.comnih.gov The amino hydrogen of the phenothiazine ring is a key site for hydrogen atom donation in the HAT mechanism. Computational studies have shown that phenothiazine derivatives can effectively scavenge various ROS, such as hydroxyl (•OH) and hydroperoxyl (•OOH) radicals. rsc.orgresearchgate.net

The following table summarizes the primary antioxidant mechanisms of phenothiazine derivatives.

| Mechanism | Description | Key Aspects | Reference |

| Hydrogen Atom Transfer (HAT) | The phenothiazine molecule donates a hydrogen atom to a free radical, thereby neutralizing it. | The N-H group of the phenothiazine ring is a primary site for this reaction. | researchgate.net |

| Single Electron Transfer (SET) | The phenothiazine molecule donates an electron to a free radical. | This mechanism can lead to the formation of a radical cation of phenothiazine. | rsc.orgresearchgate.net |

| Radical Adduct Formation (RAF) | A free radical adds to one of the aromatic carbon atoms of the phenothiazine ring. | This is a significant mechanism, especially for scavenging hydroxyl radicals. | rsc.orgnih.gov |

Studies in Vertebrate Model Organisms (e.g., Zebrafish) for Preclinical Screening and Activity Assessment

The zebrafish (Danio rerio) has emerged as a valuable vertebrate model organism for the preclinical screening and assessment of the biological activities of various compounds, including phenothiazine derivatives. nih.govacs.orgnih.gov Its genetic tractability, rapid development, and optical transparency of its embryos and larvae make it an ideal system for in vivo studies of drug efficacy and toxicity. nih.govnih.gov

Studies have utilized zebrafish to identify novel phenothiazine derivatives with significant cytotoxic effects on cancer cell lines but low toxicity in the developing zebrafish. nih.govacs.orgnih.gov This approach facilitates the early identification of lead compounds with a favorable therapeutic index. Furthermore, zebrafish can be used to investigate the mechanisms of action of phenothiazines, such as their impact on specific signaling pathways or their ability to induce apoptosis. nih.gov The use of this model organism provides a cost-effective and high-throughput platform for the initial stages of drug discovery and development for phenothiazine-based therapies. nih.gov

V. Emerging Research Avenues and Future Perspectives for 10 3 Chloropropyl 10h Phenothiazine Research

Design and Synthesis of Novel Derivatives with Enhanced Target Specificity and Reduced Off-Target Interactions

The 10-(3-chloropropyl)-10H-phenothiazine molecule is an ideal starting point for creating new chemical entities due to the reactivity of its terminal chlorine atom. This allows for nucleophilic substitution reactions, enabling the attachment of various functional groups to the propyl chain. The goal of these synthetic efforts is to generate derivatives with improved affinity for specific biological targets while minimizing interactions with other receptors or enzymes, which often lead to undesirable side effects.

Researchers are employing various synthetic strategies to modify the phenothiazine (B1677639) core and its side chains. For instance, new phenothiazine derivatives are synthesized by reacting acyl chlorides with the phenothiazine nitrogen, followed by reaction with various alkylamines to create a library of novel carboxamides. nih.gov One common synthetic route involves the reaction of a phenothiazine with an appropriate alkyl halide, such as 1-bromo-3-chloropropane (B140262), in the presence of a base like sodium hydride in a solvent like N,N-dimethylformamide. chemicalbook.com This N-alkylation is a fundamental step in creating derivatives like 10-(3-chloropropyl)-10H-phenothiazine itself, which can then be further modified. chemicalbook.com By introducing diverse moieties, such as piperazine (B1678402), triazole, or carbazole (B46965) groups, scientists aim to modulate the molecule's physicochemical properties, including its lipophilicity, polarity, and steric bulk, to optimize its pharmacological profile. nih.govnih.govresearchgate.net

A study focused on creating novel phenothiazine-linked 1,2,4-triazole (B32235) derivatives demonstrated a multi-step synthesis starting from a phenothiazine core, which was then condensed with various aldehydes to produce a series of compounds with potential antioxidant activity. researchgate.net Another approach involves the synthesis of N-Mannich bases by reacting phenothiazine sulfonamide derivatives with formaldehyde (B43269) and various secondary amines. nih.gov These synthetic endeavors are crucial for developing compounds with high potency and selectivity for their intended targets, such as specific enzymes or receptors involved in disease pathways. nih.govnih.gov

Table 1: Examples of Synthetic Strategies for Phenothiazine Derivatives

| Starting Material | Reagents | Resulting Derivative Type | Reference |

|---|---|---|---|

| Phenothiazine | Acyl chlorides, Alkylamines | Phenothiazine 10-carboxamides | nih.gov |

| 2-Chlorophenothiazine (B30676) | 1-Bromo-3-chloropropane, Sodium hydride | N-alkylated phenothiazines | chemicalbook.com |

| Phenothiazine sulfonamide | Formaldehyde, Secondary amines | N-Mannich bases | nih.gov |

| Phenothiazin-10-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol | Substituted aldehydes, H2SO4 | Schiff bases of triazole-phenothiazines | researchgate.net |

Exploration of Unconventional Pharmacological Targets and Mechanisms of Action

While phenothiazines are historically known for their antipsychotic effects mediated through dopamine (B1211576) receptor antagonism, emerging research is uncovering a wealth of unconventional pharmacological targets. Derivatives of the phenothiazine nucleus are being investigated for their potential in treating a range of diseases, including cancer, neurodegenerative disorders, and infections, by acting on novel molecular pathways.

Recent studies have repurposed phenothiazines like trifluoperazine (B1681574) and chlorpromazine (B137089) for their anticancer activity against liver cancer cell lines. nih.gov These compounds have been shown to induce apoptosis and modulate pathways such as MAP kinase and Wnt signaling, which are implicated in tumorigenesis. nih.gov Furthermore, some derivatives exhibit selective cytotoxicity against cancer stem cells and can halt the cell cycle, preventing tumor cell migration. nih.gov

In the context of neurodegenerative diseases, phenothiazine derivatives are being explored as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov In silico screening and subsequent in vitro testing have identified several phenothiazine compounds that show significant cholinesterase inhibitory activity. nih.gov

Beyond these areas, the antioxidant properties of phenothiazines are also a subject of intense study. mdpi.commdpi.com The phenothiazine nucleus can donate an electron or a hydrogen atom, allowing it to scavenge free radicals and inhibit oxidative processes like lipid peroxidation. researchgate.netmdpi.commdpi.com This mechanism is relevant to a wide range of pathological conditions driven by oxidative stress.

Table 2: Unconventional Targets for Phenothiazine Derivatives

| Therapeutic Area | Unconventional Target/Mechanism | Example Finding | Reference |

|---|---|---|---|

| Oncology | MAP Kinase Pathway, Wnt Signaling, Autophagy | Repurposed phenothiazines show cytotoxic effects against liver cancer cells. | nih.gov |

| Neurodegeneration | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Derivatives show promise as AChE inhibitors for potential anti-Alzheimer's activity. | nih.govnih.gov |

| Oxidative Stress | Free Radical Scavenging | Theoretical calculations and in vitro assays confirm the antioxidative properties of various derivatives. | researchgate.netmdpi.commdpi.com |

Development of Advanced Computational Models for Accelerated Drug Discovery and Optimization

The integration of advanced computational modeling has become indispensable in modern drug discovery, and the development of phenothiazine derivatives is no exception. Techniques such as molecular docking, Density Functional Theory (DFT) calculations, and molecular dynamics (MD) simulations are being used to accelerate the identification and optimization of lead compounds. nih.govnih.govtandfonline.com

Molecular docking studies, for example, are used to predict the binding affinity and interaction patterns of newly designed phenothiazine analogs with their biological targets. nih.govnih.gov In one study, docking simulations were performed to evaluate the inhibitory activity of phenothiazine analogs against the AChE enzyme, with Glide scores indicating their potential binding affinity. nih.gov These in silico methods allow researchers to prioritize which compounds to synthesize and test in the lab, saving significant time and resources. nih.gov

DFT and Quantitative Theory of Atoms in Molecules (QTAIM) computations provide deep insights into the electronic structure, stability, and reactivity of phenothiazine derivatives. mdpi.commdpi.com These calculations can determine thermochemical parameters like bond dissociation enthalpy and ionization potential, which are crucial for understanding the antioxidant mechanism of these compounds. mdpi.com MD simulations further complement these static models by providing a dynamic view of how a ligand interacts with its protein target over time, helping to assess the stability of the ligand-protein complex. nih.govtandfonline.com

These computational tools are not only used for predicting biological activity but also for understanding the properties of phenothiazines in other applications, such as their adsorption on graphene for potential use in sensors. tandfonline.com

Investigation of Combination Therapies and Synergistic Effects in Preclinical Disease Models

The potential for phenothiazine derivatives to act synergistically with other therapeutic agents is a growing area of interest. Combination therapies can enhance efficacy, overcome drug resistance, and potentially reduce the required doses of individual drugs, thereby minimizing side effects.

Preclinical research has shown that certain phenothiazines can modulate cellular pathways that are also targeted by other drugs. For instance, chlorpromazine has been found to reduce the hepatotoxic effects of acetaminophen, suggesting a potential protective role in combination use. nih.gov In oncology, the ability of phenothiazines to inhibit efflux pumps, modulate autophagy, and disrupt cell membranes presents opportunities for combining them with conventional chemotherapy to enhance the susceptibility of cancer cells to treatment. nih.gov

While specific studies on combination therapies involving 10-(3-chloropropyl)-10H-phenothiazine are still emerging, the broad bioactivity of the phenothiazine class provides a strong rationale for such investigations. Future preclinical studies using disease models, such as zebrafish, which are increasingly used for screening drug cytotoxicity and efficacy, will be crucial for identifying effective combination strategies. nih.gov

Applications Beyond Traditional Pharmaceutical Research: Material Science, Biosensors, and Chemical Probes

The unique optoelectronic properties of the phenothiazine core have opened up a vast landscape of applications beyond medicine. rsc.orgrsc.org The electron-rich sulfur and nitrogen atoms make phenothiazine an excellent electron donor, and its non-planar, butterfly-like structure helps to suppress molecular aggregation, which is beneficial in many material science applications. rsc.orgresearchgate.net

Phenothiazine derivatives are being extensively investigated for use in:

Organic Light-Emitting Diodes (OLEDs): Their photophysical properties, including the potential for phosphorescence, make them suitable as components in emissive layers. mdpi.comrsc.org

Solar Cells: They are used as donor materials or photosensitizers in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs) due to their strong light absorption and electron-donating capabilities. rsc.orgresearchgate.net

Next-Generation Batteries: Phenothiazine-based polymers are being developed as versatile electrode materials for organic batteries, offering high redox potentials. nih.gov

Electrochromic Devices: N-substituted phenothiazine derivatives can show reversible color changes upon electrochemical doping and dedoping, making them promising for smart windows and displays. researchgate.net

Sensors and Probes: The fluorescence of phenothiazine materials can be designed to respond to specific analytes, leading to their use as chemical sensors or bio-imaging agents. rsc.orgresearchgate.net

The ability to easily functionalize the phenothiazine structure allows for fine-tuning of its electronic and photophysical properties to meet the demands of these diverse applications. rsc.org The synthesis of push-pull chromophores, where the phenothiazine donor is linked to a strong electron acceptor, is one strategy to create materials with specific absorption and emission characteristics for optoelectronic devices. rsc.org

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 10-(3-chloropropyl)-10H-phenothiazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of phenothiazine using 3-chloropropyl bromide (Cl(CH₂)₃Br) under mild conditions (room temperature, inert atmosphere). Evidence from analogous syntheses suggests optimizing solvent polarity (e.g., dichloromethane) and stoichiometric ratios to minimize side reactions . Grignard reagent approaches, such as reacting phenothiazine with pre-formed organomagnesium complexes, may also yield higher purity products, as demonstrated in ethopropazine synthesis .

Q. How does the 3-chloropropyl substituent influence the molecular conformation of phenothiazine derivatives?

- Methodological Answer : X-ray crystallography (e.g., triclinic crystal system analysis with unit cell parameters a = 8.189 Å, b = 8.242 Å, c = 12.813 Å) reveals that bulky substituents like 3-chloropropyl induce non-planar conformations in the phenothiazine core, altering π-π stacking and intermolecular interactions . Computational tools like density functional theory (DFT) can further predict torsional angles and steric effects .

Q. What spectroscopic techniques are critical for characterizing 10-(3-chloropropyl)-10H-phenothiazine?

- Methodological Answer :

- IR Spectroscopy : Identify C-Cl stretching vibrations (~550–650 cm⁻¹) and phenothiazine ring modes (e.g., C-S-C bending at ~700 cm⁻¹) .

- NMR : ¹H NMR resolves propyl chain protons (δ 1.8–3.2 ppm for CH₂ groups), while ¹³C NMR detects chlorine-induced deshielding in adjacent carbons .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 10-(3-chloropropyl)-10H-phenothiazine in nucleophilic substitution reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., Hartree-Fock or DFT) model transition states and activation energies for SN2 reactions at the chloropropyl group. Software like Gaussian or ORCA simulates charge distribution, revealing electrophilic sites (e.g., chlorine’s partial positive charge) . QSPR models trained on analogous phenothiazines correlate substituent electronic parameters (Hammett σ) with reaction rates .

Q. What strategies resolve contradictions in reported biological activities of phenothiazine derivatives?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Meta-Analysis : Compare substituent effects across studies (e.g., 2-trifluoromethyl vs. 3-chloropropyl groups) to isolate contributing factors .

- Dose-Response Reassessment : Reproduce experiments under standardized conditions (e.g., fixed pH, solvent) to eliminate confounding variables, as seen in chlorpromazine hydrochloride studies .

Q. How do membrane separation technologies enhance purification of 10-(3-chloropropyl)-10H-phenothiazine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。